Enhanced Reactivity: Acyl Chloride vs. Alkyl Chloride Hydrolysis Rates
Acyl chlorides, including 2-hydroxypropanoyl chloride, exhibit significantly higher reactivity toward nucleophiles compared to alkyl chlorides due to the enhanced electrophilicity of the carbonyl carbon. In hydrolysis reactions, acyl chlorides react rapidly and exothermically with water to yield carboxylic acids and HCl, whereas alkyl chlorides require prolonged heating or strong nucleophiles for substitution [1]. This class-level difference is critical for synthetic efficiency: the hydrolysis half-life of a typical acyl chloride in aqueous conditions is on the order of seconds to minutes, while primary alkyl chlorides may remain stable for hours under the same conditions [2].
| Evidence Dimension | Hydrolysis reactivity (qualitative rate comparison) |
|---|---|
| Target Compound Data | Rapid hydrolysis (seconds to minutes) |
| Comparator Or Baseline | Primary alkyl chlorides (e.g., 1-chloropropane) |
| Quantified Difference | Approximately 10³–10⁵ times faster (class-level estimate) |
| Conditions | Aqueous conditions, room temperature |
Why This Matters
This reactivity difference makes 2-hydroxypropanoyl chloride a far more efficient acylating agent, reducing reaction times and enabling transformations that are impractical with less reactive alternatives.
- [1] LibreTexts Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Reactions_of_Carboxylic_Acids/Carboxylic_Derivatives_-_Reactions_(Acyl_Group_Substitution_and_Mechanism) View Source
- [2] Chemguide. Acyl Chlorides. https://www.chemguide.co.uk/organicprops/acylchlorides/background.html View Source
